

1-Phenylcyclopropanecarboxylic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: *1-Phenylcyclopropanecarboxylic acid*

Cat. No.: *B041972*

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An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylcyclopropanecarboxylic acid**, including its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Additionally, it explores its potential biological activities, drawing parallels with structurally related compounds.

Chemical Structure and IUPAC Name

1-Phenylcyclopropanecarboxylic acid is a carboxylic acid containing a cyclopropane ring substituted with a phenyl group at the same carbon as the carboxyl group.

IUPAC Name: 1-phenylcyclopropane-1-carboxylic acid^[1]

Chemical Structure:

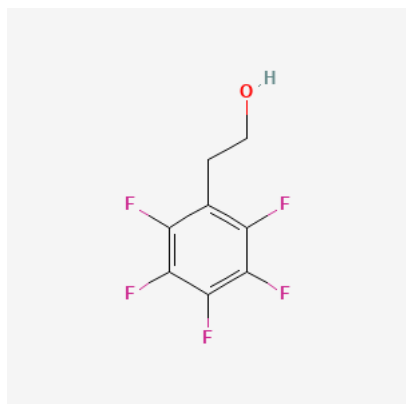


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Physicochemical Properties

A summary of the key physicochemical properties of **1-Phenylcyclopropanecarboxylic acid** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	
Appearance	Solid	
Melting Point	85-87 °C	
SMILES	O=C(O)C1(c2ccccc2)CC1	
InChI Key	IWWCCNVRNHTGLV- UHFFFAOYSA-N	

Experimental Protocols

Synthesis of 1-Phenylcyclopropanecarboxylic Acid

The synthesis of **1-Phenylcyclopropanecarboxylic acid** can be achieved through a two-step process involving the alkylation of phenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to a carboxylic acid. This method is analogous to the synthesis of similar cycloalkanecarboxylic acids.[2]

Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

This step involves a phase-transfer catalyzed cyclization reaction.

- Reactants: Phenylacetonitrile, 1,2-dibromoethane, a strong aqueous base (e.g., 50% sodium hydroxide), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
- Procedure:
 - To a reaction vessel equipped with a mechanical stirrer, add phenylacetonitrile, the phase-transfer catalyst, and the aqueous sodium hydroxide solution.
 - While stirring vigorously, add 1,2-dibromoethane dropwise, maintaining the reaction temperature.
 - After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
 - Upon completion, the reaction mixture is worked up by separating the organic layer, washing with water, and drying over an anhydrous salt (e.g., magnesium sulfate).
 - The crude 1-phenylcyclopropanecarbonitrile is then purified, typically by vacuum distillation.

Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to **1-Phenylcyclopropanecarboxylic Acid**

The nitrile intermediate is hydrolyzed to the final carboxylic acid product.

- Reactants: 1-Phenylcyclopropanecarbonitrile and a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
- Procedure (Acid-catalyzed):
 - Heat a mixture of 1-phenylcyclopropanecarbonitrile and aqueous sulfuric acid at reflux.
 - Monitor the reaction progress until the nitrile is fully consumed.

- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ether).
- Wash the organic extract, dry it, and remove the solvent under reduced pressure.
- The crude **1-Phenylcyclopropanecarboxylic acid** can be further purified by recrystallization.

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A reverse-phase HPLC method can be employed for the analysis of **1-Phenylcyclopropanecarboxylic acid**.

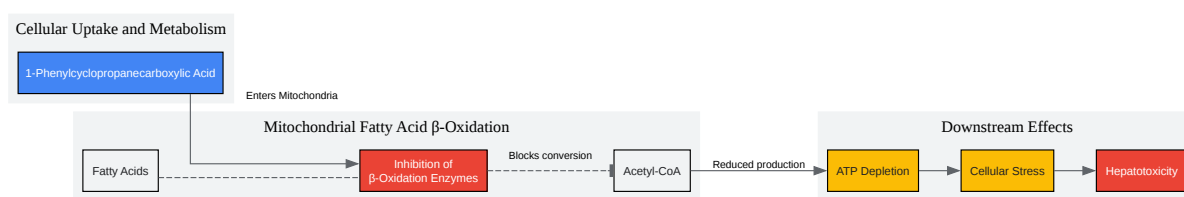
Parameter	Description
Column	A C18 stationary phase is suitable for this analysis.
Mobile Phase	A mixture of acetonitrile (ACN) and water, with an acidic modifier like phosphoric acid or formic acid, is typically used. For Mass Spectrometry (MS) detection, formic acid is preferred over non-volatile phosphoric acid.[3]
Detection	UV detection is appropriate for this compound due to the presence of the phenyl group.
General Conditions	An isocratic elution with a simple mobile phase is often sufficient.[3]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **1-Phenylcyclopropanecarboxylic acid** are limited in the readily available scientific literature, the toxicity of a structurally related compound provides a plausible hypothesis for its mechanism of action. The drug panadiplon is metabolized to a cyclopropane carboxylic acid derivative, which has been shown to cause

hepatic toxicity.[4] The proposed mechanism involves the inhibition of mitochondrial fatty acid β -oxidation.[4]

This inhibition can lead to a cascade of downstream effects, including impaired energy metabolism and cellular damage. The workflow for this proposed toxicological pathway is illustrated below.



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Caption: Proposed mechanism of **1-Phenylcyclopropanecarboxylic acid** toxicity.

It is crucial to note that this pathway is extrapolated from studies on a similar molecule and requires direct experimental validation for **1-Phenylcyclopropanecarboxylic acid**.

Conclusion

This technical guide provides foundational information for researchers and professionals working with **1-Phenylcyclopropanecarboxylic acid**. The provided synthesis and analytical methodologies offer a starting point for laboratory work. The exploration of potential biological activity, based on the toxicological profile of a related compound, highlights an area for future investigation. Further research is warranted to fully elucidate the pharmacological and toxicological properties of this compound.

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